![molecular formula C13H10N2O2S B2832923 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 17537-76-7](/img/structure/B2832923.png)
5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a heterocyclic compound that belongs to the class of organic compounds known as 2,3-diphenylfurans . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the incorporation of active moieties such as halo compound, pyrazolo, pyrano, pyrimido, pyrido-derivatives with active methylene group in thiobarbituric acid derivatives . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” is characterized by the presence of a thieno[2,3-d]pyrimidin-4-one core, which is a five-membered heteroaromatic compound containing a sulfur atom at one position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve base-catalyzed two-step formation of 2-arylidene cyanomethyl 1,3-benzothiazoles via a Knoevenagel condensation between 2-cyanomethyl-1,3-benzothiazol and aldehydes, followed by [4+1] cycloaddition of benzoyl cyanide .Scientific Research Applications
Anticancer Activity
The synthesis of hexahydropyrimido[4,5-d]pyrimidine derivatives, including this compound, has been explored for their anticancer properties . Specifically, the hetero-aromatic pyrazole-substituted variant exhibited significant anticancer activity against various cell lines. Further studies on its mechanism of action and potential as an anticancer agent are warranted.
Antimicrobial Properties
The synthesized motifs were evaluated for antimicrobial activity against selected bacterial and fungal strains. Notably, compounds with electron-withdrawing group (EWG) substituted aldehydes (such as 4-NO2, 3-NO2, and 2-Cl) demonstrated good antimicrobial efficacy . Investigating their mode of action and potential clinical applications could be valuable.
Drug-Likeness and ADMET Studies
Compound 4a, one of the derivatives, passed drug-likeness and ADME (absorption, distribution, metabolism, excretion) properties. It exhibited fewer toxic properties and potent inhibitory potential against RIPK2 (receptor-interacting serine/threonine-protein kinase 2) with significant binding affinity . Further optimization and in vivo studies are essential.
Dihydrofolate Reductase (DHFR) Inhibition
While not directly studied for this compound, related pyrimido[4,5-d]pyrimidines have shown DHFR inhibition, which is relevant in cancer therapy . Investigating its interaction with DHFR could provide insights into its potential as an antitumor agent.
Antifungal Activity
Although not specifically reported for this compound, similar derivatives have demonstrated antifungal activity against various fungal strains . Further exploration of its efficacy against specific pathogens is warranted.
Inhibitors for EGFR (Epidermal Growth Factor Receptor)
Recent studies have reported the synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as selective inhibitors for EGFR . While not directly related to our compound, understanding its structural features and potential interactions with EGFR could be valuable.
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have shown promising activity as antimicrobial agents and in-vitro cytotoxicity .
Mode of Action
It’s known that many pyrimidine derivatives exhibit their biological activities through interactions with various cellular targets, leading to changes in cellular processes .
Biochemical Pathways
Similar pyrimidine derivatives have been shown to inhibit the growth of various cell lines, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The degree of lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact their bioavailability.
Result of Action
Similar pyrimidine derivatives have shown concentration-dependent biological activities, including broad-spectrum antimicrobial activity and in-vitro cytotoxic efficacy against normal and cancerous cells .
Future Directions
The future directions for “5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” and similar compounds could involve the synthesis and investigation of new structural prototypes with more effective pharmacological activity . The development of new therapies using these compounds is a topic of interest in medicinal chemistry .
properties
IUPAC Name |
5-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-9-4-2-8(3-5-9)10-6-18-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWRNMKIIYUFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
CAS RN |
17537-76-7 |
Source


|
| Record name | 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2832840.png)
![3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine](/img/structure/B2832842.png)


![N-(3,5-dimethylphenyl)-2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2832846.png)

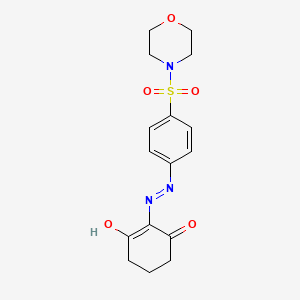
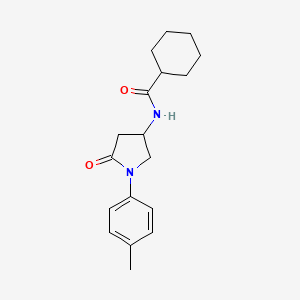
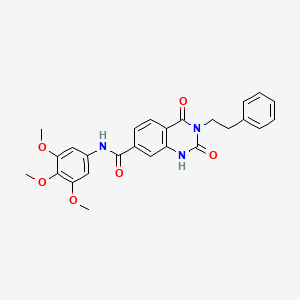
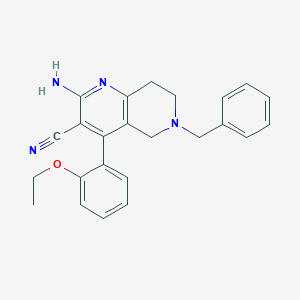
![(S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate](/img/structure/B2832857.png)
![N-(3-chloro-4-methoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2832860.png)
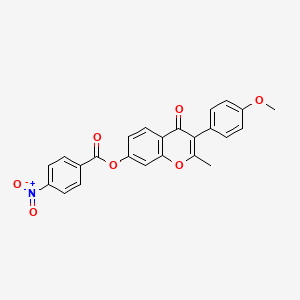
![Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2832863.png)